(S)-2-hydroxypropyl-CoM(1-)
Description
(S)-2-hydroxypropyl-CoM(1−) is a chiral organosulfur compound critical in microbial epoxyalkane metabolism. It serves as a substrate for 2-hydroxypropyl-CoM lyase (EC 4.4.1.23), a zinc-dependent enzyme in Xanthobacter sp. strain Py2. This enzyme facilitates the reversible cleavage of (S)-2-hydroxypropyl-CoM(1−) into (S)-1,2-epoxypropane (propylene oxide) and coenzyme M (HS-CoM) . The compound is part of a four-component enzymatic system responsible for carboxylating short-chain epoxyalkanes (C2–C6), enabling their assimilation into central metabolic pathways .
Properties
Molecular Formula |
C5H11O4S2- |
|---|---|
Molecular Weight |
199.3 g/mol |
IUPAC Name |
2-[(2S)-2-hydroxypropyl]sulfanylethanesulfonate |
InChI |
InChI=1S/C5H12O4S2/c1-5(6)4-10-2-3-11(7,8)9/h5-6H,2-4H2,1H3,(H,7,8,9)/p-1/t5-/m0/s1 |
InChI Key |
QWNJCCLFGYAGRK-YFKPBYRVSA-M |
Isomeric SMILES |
C[C@@H](CSCCS(=O)(=O)[O-])O |
Canonical SMILES |
CC(CSCCS(=O)(=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
(R)-2-hydroxypropyl-CoM(1−)
(S)-2-hydroxypropyl-CoM(1−) and its enantiomer, (R)-2-hydroxypropyl-CoM(1−), are structurally identical except for their stereochemistry. Both are processed by 2-hydroxypropyl-CoM lyase (EC 4.4.1.23), which exhibits broad substrate specificity for both enantiomers . However, downstream dehydrogenases in the system show strict stereoselectivity:
- Component III (EC 1.1.1.268) : Oxidizes only (R)-2-hydroxypropyl-CoM(1−).
- Component IV (EC 1.1.1.269) : Specific to (S)-2-hydroxypropyl-CoM(1−) .
This dichotomy ensures enantiomer-specific regulation during epoxyalkane catabolism.
Coenzyme M (HS-CoM)
HS-CoM (2-mercaptoethanesulfonate) is a ubiquitous cofactor in methanogenesis and epoxyalkane metabolism. Unlike (S)-2-hydroxypropyl-CoM(1−), HS-CoM lacks a hydroxypropyl group and functions as a thiol nucleophile in lyase reactions. While EC 4.4.1.23 primarily uses HS-CoM, it can substitute 2-sulfanylethanol (a structural analog) with reduced efficiency .
Other Hydroxyalkyl-CoM Derivatives
The enzymatic system accommodates hydroxyalkyl-CoM derivatives derived from C2–C6 epoxyalkanes. For example:
- 2-hydroxyethyl-CoM : Formed from epoxyethane (C2).
- 2-hydroxybutyl-CoM : Derived from 1,2-epoxybutane (C4).
These analogs share a conserved thioether linkage but differ in alkyl chain length, affecting substrate binding kinetics and reaction thermodynamics .
Data Table: Comparative Properties of Key Compounds
| Compound | Structure | Enzyme Interaction | Role in Pathway |
|---|---|---|---|
| (S)-2-hydroxypropyl-CoM(1−) | (S)-CH₃CH(OH)CH₂-S-CoM | Substrate for EC 4.4.1.23; oxidized by EC 1.1.1.269 | Epoxypropane carboxylation |
| (R)-2-hydroxypropyl-CoM(1−) | (R)-CH₃CH(OH)CH₂-S-CoM | Substrate for EC 4.4.1.23; oxidized by EC 1.1.1.268 | Epoxypropane carboxylation |
| HS-CoM | HS-CH₂CH₂SO₃⁻ | Product of EC 4.4.1.23; thiol cofactor | Nucleophile in lyase reaction |
| 2-sulfanylethanol | HOCH₂CH₂SH | Alternative nucleophile for EC 4.4.1.23 | Non-native thiol substitute |
Research Findings
Enzymatic Flexibility : EC 4.4.1.23’s ability to process both enantiomers and multiple hydroxyalkyl-CoM derivatives highlights evolutionary adaptation to diverse epoxyalkane substrates .
Zinc Cofactor Requirement : Zinc stabilizes the lyase’s active site, facilitating thioether bond cleavage. Mutagenesis studies confirm zinc’s role in catalytic efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
